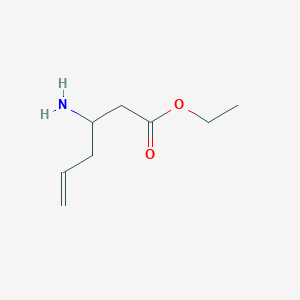
Trimethoquinol
Overview
Description
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Mechanism of Action
Trimethoquinol, also known as Triquinol, is a small molecule drug that has been used therapeutically for the treatment of various respiratory diseases . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on this compound’s action.
Target of Action
This compound primarily targets the β2-adrenergic receptor . The β2-adrenergic receptor is a cell membrane-spanning beta-adrenergic receptor that interacts with epinephrine, a hormone and neurotransmitter. Its activation leads to a cascade of events which results in bronchodilation.
Mode of Action
This compound acts as a β2-adrenergic receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, this compound binds to the β2-adrenergic receptor, activating it, which leads to bronchodilation, a widening of the air passages in the lungs, allowing for increased airflow.
Biochemical Pathways
Upon activation of the β2-adrenergic receptor, a series of biochemical reactions are triggered. These reactions involve the conversion of ATP to cAMP via the enzyme adenylate cyclase. The increase in cAMP levels leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is excreted in urine either as a free form or as phase-II conjugates (glucuronide and sulfate) .
Result of Action
The primary result of this compound’s action is bronchodilation . By activating the β2-adrenergic receptor, this compound causes the relaxation of smooth muscle in the airways. This leads to the widening of the air passages, allowing for increased airflow and improved respiratory function.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been listed on the World Anti-Doping Agency Prohibited List since January 2019 . Despite this, it continues to be used therapeutically for the treatment of asthma and as an ingredient in over-the-counter cold and flu medications .
Safety and Hazards
Trimethoquinol is used in the treatment of asthma and as an ingredient in over-the-counter medications . Side effects may include palpitations, headache, nausea, and loss of appetite . Continuous use may lead to arrhythmia . Caution is advised for patients with hyperthyroidism, hypertension, heart disease, and diabetes .
Biochemical Analysis
Biochemical Properties
Trimethoquinol plays a significant role in biochemical reactions, particularly in its interaction with adrenergic receptors. It has been shown to interact with human β1- and β3-adrenergic receptors, exhibiting high binding affinities and potencies . These interactions are crucial for its bronchodilator effects, as it activates these receptors to induce relaxation of bronchial smooth muscles. Additionally, this compound interacts with enzymes involved in its metabolism, such as glucuronosyltransferases and sulfotransferases, which facilitate its conjugation and excretion .
Cellular Effects
This compound influences various types of cells and cellular processes. In bronchial smooth muscle cells, it induces relaxation by activating β-adrenergic receptors, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent muscle relaxation. This compound also affects cell signaling pathways, particularly those involving adrenergic receptors, which play a role in regulating gene expression and cellular metabolism. This compound’s impact on these pathways can lead to changes in gene expression profiles and metabolic activities within the cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to β-adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound activates these receptors, leading to the activation of adenylate cyclase and an increase in cAMP levels. This cascade results in the relaxation of bronchial smooth muscles. Additionally, this compound undergoes metabolic transformations, including glucuronidation and sulfation, which are mediated by specific enzymes. These metabolic processes are essential for its excretion and regulation of its activity within the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that after administration, this compound is rapidly metabolized and excreted, with its parent compound and metabolites detectable in urine. The stability and degradation of this compound are influenced by its metabolic pathways, with glucuronide and sulfate conjugates being the predominant forms excreted. Long-term effects on cellular function have been observed, particularly in terms of receptor desensitization and downregulation with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively induces bronchodilation without significant adverse effects. At higher doses, toxic effects such as tachycardia, hypertension, and central nervous system stimulation have been observed. These threshold effects highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its conjugation and excretion. It undergoes glucuronidation and sulfation, mediated by enzymes such as glucuronosyltransferases and sulfotransferases. These metabolic transformations facilitate its excretion in urine as glucuronide and sulfate conjugates. The metabolic flux and levels of metabolites are influenced by the activity of these enzymes and the availability of cofactors .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within specific tissues are influenced by these interactions, which can affect its therapeutic efficacy and duration of action .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct this compound to specific compartments or organelles within the cell, where it exerts its activity. The localization of this compound within subcellular compartments can impact its function and interactions with other biomolecules, contributing to its overall biochemical effects .
Properties
IUPAC Name |
(1S)-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5.ClH/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;/h7-10,14,20-22H,4-6H2,1-3H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSXRTHJCJGEKG-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2C3=CC(=C(C=C3CCN2)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048756 | |
| Record name | Trimethoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18559-59-6 | |
| Record name | Trimetoquinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18559-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tretoquinol l-form hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018559596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethoquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-1,2,3,4-tetrahydro-6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)isoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRETOQUINOL HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298SP836N4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[2.2.1]heptane-4-carbonitrile](/img/structure/B138426.png)
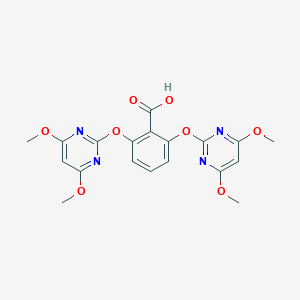
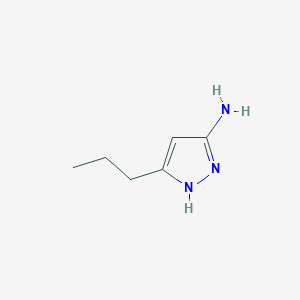
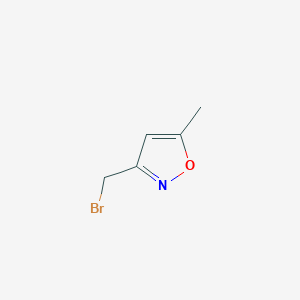



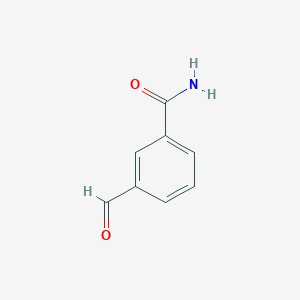
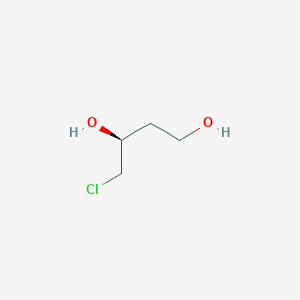
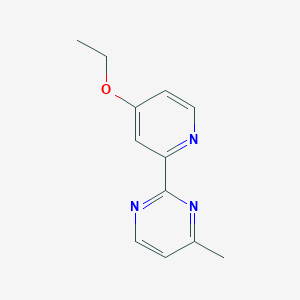
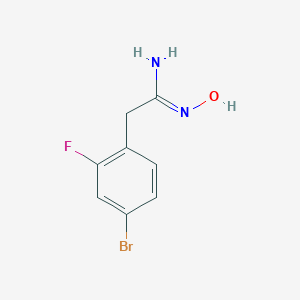
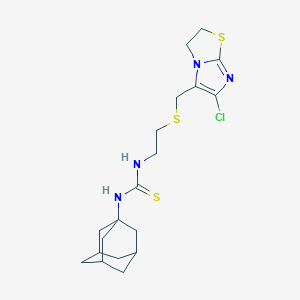
![1-(8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)ethanone](/img/structure/B138465.png)
